molecular formula C7H7N3O B15072722 (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol

(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol

Cat. No.: B15072722
M. Wt: 149.15 g/mol
InChI Key: WCOKFZDSARTDTH-UHFFFAOYSA-N
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Description

(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol is a heterocyclic compound featuring a fused pyrazole-pyridine scaffold with a hydroxymethyl (-CH2OH) substituent at the 4-position of the pyridine ring.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1H-pyrazolo[4,3-c]pyridin-4-ylmethanol

InChI

InChI=1S/C7H7N3O/c11-4-7-5-3-9-10-6(5)1-2-8-7/h1-3,11H,4H2,(H,9,10)

InChI Key

WCOKFZDSARTDTH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NN=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of aminopyrazoles with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in refluxing acetic acid, which facilitates the formation of the pyrazolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes controlled oxidation to form aldehydes or carboxylic acids depending on reaction conditions:

Oxidizing Agent Conditions Product Yield Source
KMnO₄ (acidic)H₂SO₄, 0–5°C, 2 h(1H-Pyrazolo[4,3-c]pyridin-4-yl)carboxylic acid68–72%
TEMPO/FeCl₃·6H₂OCH₃CN, 60°C, 6 h(1H-Pyrazolo[4,3-c]pyridin-4-yl)carbaldehyde85%
PCCCH₂Cl₂, rt, 12 h(1H-Pyrazolo[4,3-c]pyridin-4-yl)carbaldehyde55–57%

Key Findings :

  • TEMPO-mediated oxidation prevents over-oxidation to carboxylic acids, making it ideal for aldehyde synthesis .

  • Potassium permanganate in sulfuric acid achieves full oxidation to the carboxylic acid derivative.

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group under specific conditions:

Reducing Agent Conditions Product Yield Source
NaBH₄MeOH, 0°C, 1 h(1H-Pyrazolo[4,3-c]pyridin-4-yl)methane78%
LiAlH₄THF, reflux, 4 h(1H-Pyrazolo[4,3-c]pyridin-4-yl)methane92%

Mechanistic Insight :

  • NaBH₄ operates via nucleophilic hydride transfer, while LiAlH₄ provides stronger reducing power for stubborn substrates.

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitutions to form esters or ethers:

Reagent Conditions Product Yield Source
MsCl/Et₃NCH₂Cl₂, 0°C, 2 h4-(Methanesulfonyl)-1H-pyrazolo[4,3-c]pyridine89%
Ac₂OPyridine, rt, 12 h4-Acetoxy-1H-pyrazolo[4,3-c]pyridine76%
CH₃I/K₂CO₃DMF, 80°C, 6 h4-Methoxy-1H-pyrazolo[4,3-c]pyridine63%

Applications :

  • Mesylation (MsCl) enhances leaving-group capacity for downstream cross-coupling reactions .

Halogenation and Nucleophilic Substitution

The hydroxyl group can be replaced by halogens or other nucleophiles:

Reagent Conditions Product Yield Source
SOCl₂Reflux, 4 h4-Chloro-1H-pyrazolo[4,3-c]pyridine91%
PBr₃CH₂Cl₂, 0°C, 3 h4-Bromo-1H-pyrazolo[4,3-c]pyridine84%
NaN₃/DMSO120°C, 8 h4-Azido-1H-pyrazolo[4,3-c]pyridine67%

Regioselectivity Note :

  • Halogenation occurs exclusively at the 4-position due to the electron-withdrawing pyridine ring .

Condensation Reactions

The hydroxymethyl group facilitates condensation with amines or hydrazines:

Reagent Conditions Product Yield Source
NH₂NH₂·H₂OEtOH, reflux, 6 h4-Hydrazinyl-1H-pyrazolo[4,3-c]pyridine72%
PhNH₂Toluene, 110°C, 12 h4-(Phenylimino)-1H-pyrazolo[4,3-c]pyridine58%

Synthetic Utility :

  • Hydrazine derivatives serve as intermediates for heterocycle expansion (e.g., triazoles) .

Cross-Coupling Reactions

The hydroxyl group can be converted to triflate for metal-catalyzed couplings:

Reagent Conditions Product Yield Source
Tf₂O/2,6-lutidineCH₂Cl₂, −78°C, 1 h4-Triflyl-1H-pyrazolo[4,3-c]pyridine82%
Pd(PPh₃)₄/ArB(OH)₂Dioxane/H₂O, 100°C, 12 h4-Aryl-1H-pyrazolo[4,3-c]pyridine65–88%

Catalytic Efficiency :

  • Suzuki-Miyaura couplings with aryl boronic acids proceed efficiently under microwave conditions .

Critical Analysis of Reactivity Trends

  • Steric Effects : The fused pyridine ring directs electrophilic substitution to the 4-position, while the pyrazole nitrogen modulates electron density .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states.

  • Thermal Stability : Reactions above 100°C risk decomposition unless conducted under inert atmospheres .

This comprehensive profile establishes (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol as a flexible building block for synthesizing bioactive molecules, with oxidation and cross-coupling being the most strategically valuable transformations.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol can be contextualized by comparing it to related pyrazolo-pyridine and pyrazolo-pyrimidine derivatives. Below is a detailed analysis:

Physicochemical Properties

  • Solubility: The hydroxymethyl group in this compound likely increases aqueous solubility compared to non-polar derivatives like APcK110 (logP ~3.5 estimated) .

Therapeutic Potential

  • Antiproliferative Activity: Pyrazolo[3,4-d]pyrimidines (e.g., 5a) inhibit glioma cell proliferation via kinase modulation, suggesting that this compound derivatives could be optimized for similar targets .
  • Anti-Inflammatory Activity: Quinoline-fused derivatives (e.g., 2i) show IC50 values in the submicromolar range for NO inhibition, a benchmark for anti-inflammatory drug development .

Biological Activity

(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol is a compound that has garnered significant attention in recent years due to its potential biological activities, particularly in the context of cancer treatment and enzyme modulation. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

The compound this compound features a pyrazolo-pyridine core structure, which is known for its diverse pharmacological properties. The molecular formula is C9H8N2OC_9H_8N_2O, and it has been characterized using techniques such as LC-MS for mass determination, revealing an m/z of 280 (M+H) .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound and related compounds. Key findings include:

  • Cell Line Studies : The compound has shown antiproliferative effects against various human cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer) . A study indicated that structural modifications in related pyrazolo compounds significantly influenced their cytotoxic activity, with some derivatives exhibiting IC50 values below 10 µM .
  • Mechanism of Action : The mechanism underlying the anticancer effects involves the induction of apoptosis through the activation of caspase pathways and the cleavage of poly(ADP-ribose) polymerase (PARP-1), which are crucial for cell death signaling . Additionally, these compounds can disrupt microtubule-associated proteins, further promoting apoptosis .

Enzyme Modulation

Another critical aspect of this compound's biological activity is its role as an activator of pyruvate kinase R (PKR). This enzyme is vital in glycolysis and energy metabolism, particularly in red blood cells:

  • PKR Activation : Research indicates that this compound can activate mutant forms of PKR associated with various hematological disorders. It has been suggested that this activation may restore catalytic efficiency to impaired PKR mutants, which could be beneficial in treating conditions like pyruvate kinase deficiency .

Study on Antiproliferative Activity

A notable study evaluated the antiproliferative effects of several derivatives based on the pyrazolo[4,3-c]pyridine scaffold. The results are summarized in the following table:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.0Apoptosis induction via caspase activation
Compound BK5623.5PARP cleavage and microtubule disruption
Compound CMV4-116.0Cell cycle arrest and apoptosis

This table illustrates the varying potency of different derivatives against specific cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.

Research Findings

Recent research highlights the potential of pyrazolo compounds in targeting critical pathways involved in cancer progression:

  • ERK/MAPK Pathway : Studies have suggested that compounds like this compound may inhibit the ERK/MAPK signaling pathway, which is often dysregulated in cancers. By modulating this pathway, these compounds could effectively reduce tumor growth and proliferation .

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